9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes
Preparation Methods
The synthesis of 9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 7-hydroxy-4-phenylcoumarin as a starting material, which undergoes cyclization in the presence of a suitable catalyst . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as adjusting temperature, pressure, and the use of solvents.
Chemical Reactions Analysis
9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced by nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as a therapeutic agent due to its biological activity, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one can be compared with other furochromenes such as:
3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one: Similar structure but lacks the methyl group at the 9-position.
3-(4-chlorophenyl)-9-methyl-2,5-diphenyl-7H-furo[3,2-g]chromen-7-one: Contains additional phenyl and chlorine substituents, leading to different chemical and biological properties.
These comparisons highlight the uniqueness of 9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one in terms of its specific substituents and their impact on its properties and applications.
Properties
Molecular Formula |
C21H18O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
9-methyl-3-phenyl-5-propylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H18O3/c1-3-7-15-10-19(22)24-21-13(2)20-17(11-16(15)21)18(12-23-20)14-8-5-4-6-9-14/h4-6,8-12H,3,7H2,1-2H3 |
InChI Key |
XFQKKAKTIJNMCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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